Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound belonging to the thienopyridazine class, characterized by a fused thiophene-pyridazine core. This molecule features a 4-methylphenyl substituent at position 3, an amino group at position 5, and an ethyl carboxylate ester at position 1 (Fig. 1). Its synthesis typically involves microwave-assisted cyclization reactions using sulfur and morpholine in ethanol, followed by recrystallization for purification .
Thienopyridazines are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-11-8-23-14(17)12(11)15(20)19(18-13)10-6-4-9(2)5-7-10/h4-8H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRCLZMANQSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzoylacetonitrile with phenylhydrazine in ethanol to form an intermediate, which is then cyclized and functionalized to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has been explored for various scientific research applications:
Chemistry: As a versatile scaffold for the synthesis of novel heterocyclic compounds.
Biology: Potential use as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an allosteric modulator of the adenosine A1 receptor (A1AR), influencing various physiological processes by binding to this receptor and altering its activity . The compound’s structure allows it to fit into the receptor’s binding site, thereby modulating its function and leading to downstream effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : Bulky groups (e.g., tert-butyl) enhance antagonistic activity at A1AR by stabilizing receptor-ligand interactions .
- Halogenation : Chlorine or bromine at position 7 (e.g., compounds 67–68 ) increases tau aggregation inhibition potency (IC₅₀: <1 µM) by improving hydrophobic interactions.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) improves metabolic stability and logP, favoring blood-brain barrier penetration .
Pharmacological Profiles
Mechanistic Insights :
- A1AR Antagonists : Bulky substituents (e.g., tert-butyl) stabilize ternary complexes (agonist-receptor-G protein), but steric hindrance shifts activity toward antagonism .
- Tau Inhibitors : Chlorine at position 7 disrupts β-sheet formation in tau fibrils .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target | 329.38 | 2.8 | 0.12 (PBS) |
| 13a | 315.35 | 2.5 | 0.15 (PBS) |
| 8 | 385.46 | 3.9 | 0.08 (PBS) |
| 67 | 380.79 | 3.2 | 0.10 (PBS) |
Trends :
- Higher logP correlates with increased CNS penetration but reduced aqueous solubility.
- Halogenation (Cl, Br) improves membrane permeability but may require formulation optimization.
Challenges :
- Optimizing solubility for parenteral delivery.
- Minimizing off-target effects in GPCR modulation.
Biological Activity
Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12N4O3S
- IUPAC Name : this compound
This structure includes a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.
Target Enzymes
Research suggests that compounds similar to ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine may act as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are vital for various signaling pathways in cells.
Biochemical Pathways
The inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which is associated with anti-inflammatory effects and modulation of immune responses. This pathway is particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD) where inflammation plays a significant role .
Anti-inflammatory Effects
Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine has shown promise in preclinical studies for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has also been investigated. Studies indicate that it may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment. This effect is attributed to its interaction with specific protein targets involved in cell survival pathways .
In Vitro Studies
A series of in vitro experiments demonstrated that ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine can significantly reduce the viability of various cancer cell lines while sparing normal cells. The IC50 values observed were comparable to those of established chemotherapeutic agents, indicating its potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
In Vivo Studies
Animal studies have further supported the compound's anti-inflammatory properties. In a mouse model of arthritis, treatment with ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine resulted in reduced swelling and joint damage compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
